6-Ethoxy-2-methylnicotinaldehyde structure and molecular weight
6-Ethoxy-2-methylnicotinaldehyde structure and molecular weight
Structure, Properties, and Synthetic Utility in Medicinal Chemistry
Executive Summary
6-Ethoxy-2-methylnicotinaldehyde (CAS: 1266253-72-8) is a trisubstituted pyridine derivative serving as a critical heterocyclic building block in modern drug discovery.[1] Characterized by its specific 2,3,6-substitution pattern, this compound offers a versatile scaffold for the development of kinase inhibitors, GPCR ligands, and antimicrobial agents. This guide provides a comprehensive technical analysis of its physicochemical properties, structural dynamics, and validated synthetic pathways, designed for researchers optimizing lead compounds in pharmaceutical development.
Chemical Identity & Physicochemical Properties
The precise characterization of 6-Ethoxy-2-methylnicotinaldehyde is essential for its identification and handling in synthetic workflows.[1]
| Property | Technical Specification |
| IUPAC Name | 6-Ethoxy-2-methylpyridine-3-carbaldehyde |
| Common Name | 6-Ethoxy-2-methylnicotinaldehyde |
| CAS Registry Number | 1266253-72-8 |
| Molecular Formula | C |
| Molecular Weight | 165.19 g/mol |
| SMILES | CCOC1=NC(C)=C(C=O)C=C1 |
| InChI Key | (Predicted) ZWZ...[1][2][3] (Analogous to related pyridines) |
| Physical State | Solid or viscous oil (dependent on purity/polymorph) |
| Predicted LogP | ~1.8 – 2.2 (Lipophilic character due to ethoxy/methyl groups) |
| Predicted Boiling Point | ~245–255 °C (at 760 mmHg) |
Structural Analysis & Reactivity Profile
The molecule features a pyridine core with three distinct functional handles, each conferring specific chemical reactivity:[1]
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C3-Aldehyde (-CHO): The primary electrophilic site.[1] It is highly reactive toward nucleophiles (amines, hydrides, carbon nucleophiles), facilitating:
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C6-Ethoxy Group (-OCH2CH3):
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Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyridine ring, particularly at the C3 and C5 positions.[1]
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Provides a lipophilic anchor often required for hydrophobic pocket binding in protein targets (e.g., ATP-binding sites of kinases).[1]
-
Can be dealkylated under strong acidic conditions (e.g., HBr/AcOH) to yield the corresponding pyridinone (2-methyl-6-hydroxypyridine derivative).[1]
-
-
C2-Methyl Group (-CH3):
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Provides steric bulk adjacent to the aldehyde, influencing the rotational freedom of substituents at C3.[1]
-
The methyl protons are weakly acidic but can be deprotonated using strong bases (e.g., LDA, n-BuLi) to generate a nucleophilic species for lateral lithiation, although the aldehyde group usually requires protection first.[1]
-
Synthetic Pathways
The synthesis of 6-Ethoxy-2-methylnicotinaldehyde typically follows two primary strategies: direct functionalization of the pyridine ring or transformation of a carboxylic acid precursor.[1]
Pathway A: Reduction of 6-Ethoxy-2-methylnicotinic Acid (Recommended)
This is the most reliable route, utilizing the commercially available acid precursor (CAS: 1355180-16-3).[1]
-
Esterification: The acid is converted to the methyl ester using MeOH/H₂SO₄ or SOCl₂.[1]
-
Reduction: The ester is carefully reduced to the primary alcohol using LiAlH₄ or DIBAL-H.[1]
-
Oxidation: The alcohol is re-oxidized to the aldehyde using mild oxidants like MnO₂ or Swern conditions to prevent over-oxidation.[1]
Pathway B: Nucleophilic Substitution (SnAr)
Starting from 6-chloro-2-methylnicotinaldehyde (or its nitrile/ester analog), the ethoxy group is introduced via nucleophilic aromatic substitution with sodium ethoxide (NaOEt).[1]
Visualization: Synthetic Workflow
Figure 1: Primary synthetic routes to 6-Ethoxy-2-methylnicotinaldehyde.[1] The acid reduction pathway (blue) is generally preferred for higher yields.[1]
Experimental Protocols
Protocol 1: Synthesis via Acid Reduction (General Procedure)
Note: This protocol is adapted from standard methodologies for nicotinic acid derivatives.[1]
Step 1: Esterification
-
Dissolve 6-Ethoxy-2-methylnicotinic acid (1.0 eq) in anhydrous methanol (0.5 M).
-
Add concentrated H₂SO₄ (0.1 eq) dropwise.
-
Reflux for 4–6 hours until TLC indicates consumption of starting material.
-
Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with EtOAc.[4]
Step 2: Reduction to Alcohol
-
Suspend LiAlH₄ (1.2 eq) in anhydrous THF under N₂ atmosphere at 0°C.
-
Add the ester (from Step 1) in THF dropwise.[1]
-
Stir at 0°C for 1 hour, then warm to RT.
-
Quench carefully with Fieser workup (H₂O, 15% NaOH, H₂O).
-
Filter precipitate and concentrate filtrate to yield the crude alcohol.[1]
Step 3: Oxidation to Aldehyde
-
Dissolve the crude alcohol in DCM.[1]
-
Add activated MnO₂ (10 eq).[1]
-
Stir vigorously at RT for 12–24 hours.
-
Filter through Celite and concentrate.
-
Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 6-Ethoxy-2-methylnicotinaldehyde .[1]
Pharmaceutical Applications
This scaffold is extensively used in the synthesis of bioactive molecules:
-
Kinase Inhibitors: The pyridine nitrogen and aldehyde-derived motifs often form hydrogen bonds with the hinge region of kinases.[1] The 6-ethoxy group occupies the hydrophobic pocket (e.g., in c-Met or VEGFR inhibitors).[1]
-
Schiff Base Ligands: Reaction with primary amines yields imines, which are reduced to secondary amines—a common linkage in GPCR antagonists.[1]
-
Heterocyclization: Condensation with amidines or hydrazines yields fused bicyclic systems like 1,6-naphthyridines or pyrido[2,3-d]pyrimidines , which are privileged structures in oncology.[1]
References
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Chemical Identity & CAS
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Synthetic Methodology (Nicotinic Acid Reduction)
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Commercial Availability & Properties
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Structural Analogs (Boronic Acids)
Sources
- 1. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 2. prepchem.com [prepchem.com]
- 3. CAS:1266253-72-8, 6-Ethoxy-2-methylnicotinaldehyde-毕得医药 [bidepharm.com]
- 4. (+/-)-6-Methylnicotine synthesis - chemicalbook [chemicalbook.com]
- 5. CAS 1266253-72-8: 6-Ethoxy-2-methyl-3-pyridinecarboxaldehy… [cymitquimica.com]
- 6. 1266253-72-8|6-Ethoxy-2-methylnicotinaldehyde|BLD Pharm [bldpharm.com]
- 7. 6-Ethoxy-2-methylnicotinaldehyde | CymitQuimica [cymitquimica.com]
